molecular formula C20H24N10 B12271142 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12271142
M. Wt: 404.5 g/mol
InChI Key: YGOVBUPNORVFBE-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrazole ring, a triazolopyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is unique due to its multi-ring structure, which imparts specific chemical and biological properties. The presence of the pyrazole, triazolopyrimidine, and piperazine rings allows for diverse interactions with molecular targets, making it a versatile compound in various research fields .

Properties

Molecular Formula

C20H24N10

Molecular Weight

404.5 g/mol

IUPAC Name

7-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H24N10/c1-13-10-19(30-20(23-13)21-12-22-30)28-7-5-27(6-8-28)17-11-18(25-16(4)24-17)29-15(3)9-14(2)26-29/h9-12H,5-8H2,1-4H3

InChI Key

YGOVBUPNORVFBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=CC(=NC5=NC=NN45)C)C

Origin of Product

United States

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